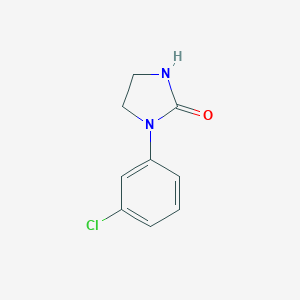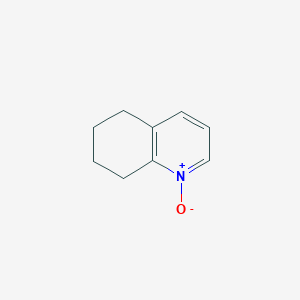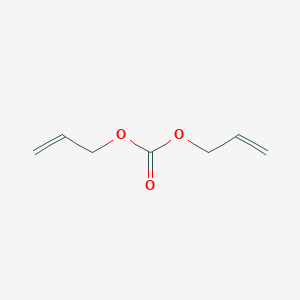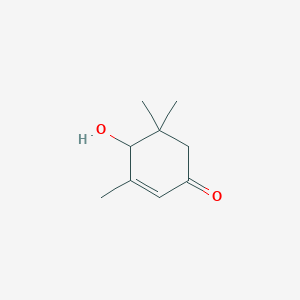
Thulium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium bromide, also known as thulium(III) bromide, is a crystalline compound composed of one thulium atom and three bromine atoms. It is represented by the chemical formula TmBr₃ and has a molar mass of 408.65 grams per mole. This compound appears as a white crystalline solid at room temperature and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Preparation Methods
Thulium bromide can be synthesized through several methods:
Hydrate Preparation: The hydrate form of this compound is prepared by dissolving thulium(III) oxide or thulium carbonate in hydrobromic acid.
Anhydrous Salt Preparation: The anhydrous form of this compound is prepared by directly reacting elemental thulium with bromine gas.
In industrial settings, the production of this compound involves similar methods, ensuring high purity and controlled reaction conditions to obtain the desired compound.
Chemical Reactions Analysis
Thulium bromide undergoes various chemical reactions, including:
Complexation: This compound acts as a reagent for the complexation of lanthanide bromides with aluminum bromide.
Preparation of Alkali Metal Thulium Bromides: It reacts with alkali metals to form alkali metal thulium bromides.
Common reagents used in these reactions include aluminum bromide and alkali metals. The major products formed from these reactions are complexed lanthanide bromides and alkali metal thulium bromides.
Scientific Research Applications
Thulium bromide has several scientific research applications:
Advanced Ceramic Discharge Lamps: It is used in the development of advanced ceramic discharge lamps and metal halide lamps.
Reagent for Complexation: This compound is utilized as a reagent for the complexation of lanthanide bromides with aluminum bromide.
Preparation of Alkali Metal Thulium Bromides: It serves as a reactant for preparing alkali metal thulium bromides.
Mechanism of Action
The mechanism of action of thulium bromide primarily involves its role as a reagent in complexation reactions. It interacts with other compounds, such as aluminum bromide, to form complexed lanthanide bromides. The molecular targets and pathways involved in these reactions are centered around the formation of stable complexes through coordination chemistry.
Comparison with Similar Compounds
Thulium bromide can be compared with other similar compounds, such as:
- Thulium(III) Fluoride (TmF₃)
- Thulium(III) Chloride (TmCl₃)
- Thulium(III) Iodide (TmI₃)
These compounds share similarities in their chemical structure, with thulium bonded to different halogens. this compound is unique in its specific applications and reactivity with certain reagents, such as aluminum bromide and alkali metals .
Properties
CAS No. |
14456-51-0 |
|---|---|
Molecular Formula |
Br3Tm |
Molecular Weight |
408.65 g/mol |
IUPAC Name |
tribromothulium |
InChI |
InChI=1S/3BrH.Tm/h3*1H;/q;;;+3/p-3 |
InChI Key |
HQSWGSFQSCMHFQ-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tm+3] |
Canonical SMILES |
Br[Tm](Br)Br |
Key on ui other cas no. |
14456-51-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)







